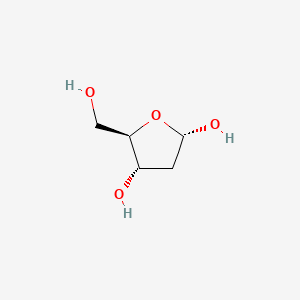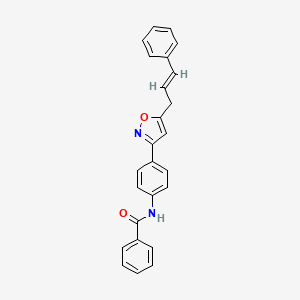![molecular formula C17H31NO2 B15209711 1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-01-1](/img/structure/B15209711.png)
1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with dibutylamino, ethyl, and methyl groups
Méthodes De Préparation
The synthesis of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Final assembly: The final step involves the coupling of the substituted furan ring with ethanone under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Applications De Recherche Scientifique
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s dibutylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the furan ring provides a stable scaffold for these interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone can be compared with similar compounds such as:
2-(Dibutylamino)ethanol: Similar in structure but lacks the furan ring, making it less stable and reactive.
4-Ethyl-2-methylfuran: Contains the furan ring but lacks the dibutylamino group, reducing its potential for biological interactions.
N,N-Dibutylformamide: Contains the dibutylamino group but lacks the furan ring, limiting its applications in organic synthesis.
The uniqueness of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone lies in its combination of functional groups, providing a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
88557-01-1 |
|---|---|
Formule moléculaire |
C17H31NO2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-[2-(dibutylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C17H31NO2/c1-6-9-11-18(12-10-7-2)17-15(8-3)16(13(4)19)14(5)20-17/h15,17H,6-12H2,1-5H3 |
Clé InChI |
VDFLQYDFXWEQLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1C(C(=C(O1)C)C(=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


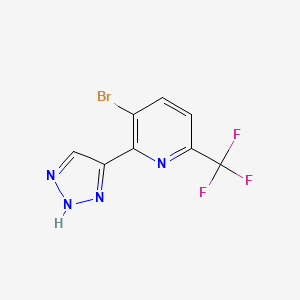

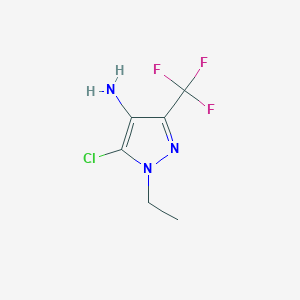
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
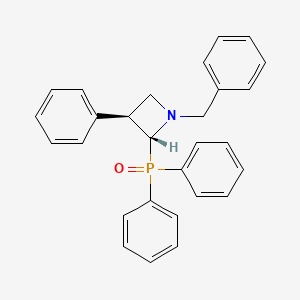
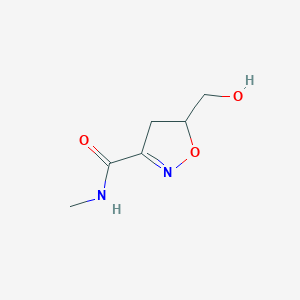
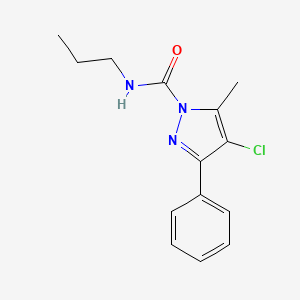
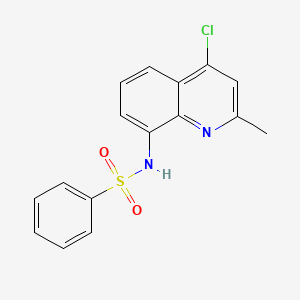
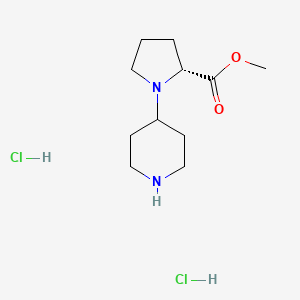
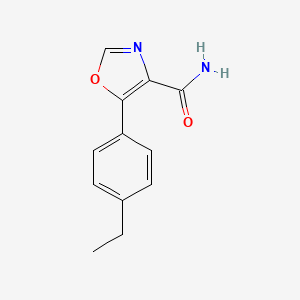
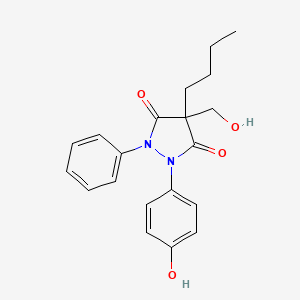
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
